{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Description
{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine (CAS: 1019603-63-4) is an amine derivative featuring a 4-(difluoromethoxy)benzyl group linked to a 2-methoxyethylamine moiety .
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-2-4-10(5-3-9)16-11(12)13/h2-5,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDZYDVVOPOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, monochlorodifluoromethane for substitution, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Key Substituents | Molecular Formula | CAS Number | Notable Properties/Applications |
|---|---|---|---|---|
| {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine | 4-(difluoromethoxy)benzyl, 2-methoxyethylamine | C11H14F2NO2 | 1019603-63-4 | Supplier-listed; potential metabolic stability from difluoromethoxy group |
| (2,4-Difluorophenyl)methylamine | 2,4-difluorobenzyl, 2-methoxyethylamine | C10H13F2NO | N/A | Structural analog with fluorinated aryl group; possible enhanced lipophilicity |
| (2-[4-(Difluoromethoxy)phenyl]ethyl)amine | 4-(difluoromethoxy)phenethyl, primary amine | C9H11F2NO | 875305-36-5 | Shorter chain length; primary amine may increase reactivity |
| {[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine | 4-(difluoromethoxy)benzyl, propylamine | C11H15F2NO | 1258695-50-9 | Linear alkyl chain; reduced polarity compared to 2-methoxyethyl |
| [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | 4-methoxybenzyl, methylsulfanylbenzyl | C17H21NOS | 331970-71-9 | Sulfur-containing analog; possible thioether-mediated pharmacokinetic modulation |
Key Observations:
- Electron-Withdrawing Groups : The difluoromethoxy group (CF2O) in the target compound may confer greater oxidative stability compared to methoxy (OCH3) or methylsulfanyl (SCH3) groups seen in analogs .
- Chain Flexibility : The 2-methoxyethylamine moiety introduces ether oxygen, which could improve water solubility relative to propyl or phenethyl chains .
Pharmacological and Biochemical Insights
- Enzyme Inhibition: In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent HDAC inhibition (IC50 ~1 µM). The 2-methoxyethyl group in this compound likely facilitates enzyme active-site penetration, a trait that may extend to the target amine .
- Antimicrobial Activity: Compounds like tert-Butyl N-[(1Z)-{[(tert-butoxy)carbonyl]imino}({4-[(phenylformamido)methyl]phenyl}amino)methyl]carbamate () highlight the importance of aryl-amine linkages in antimicrobial SAR. The difluoromethoxy group in the target compound could similarly influence bacterial membrane targeting .
Biological Activity
The compound {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a difluoromethoxy group attached to a phenyl ring, which is further linked to a 2-methoxyethyl amine moiety. This configuration enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 233.24 g/mol |
| Functional Groups | Amine, Ether, Aromatic |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, which may lead to significant pharmacological effects.
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding : It is hypothesized that this compound could act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for various physiological processes.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : In vitro studies indicate possible cytotoxic effects on cancer cell lines.
- Neuropharmacological Effects : Investigations into its impact on neurotransmitter systems are ongoing.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of difluoromethoxy phenyl derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells through mitochondrial pathways.
-
Neuropharmacological Studies :
- Research focused on the modulation of neurotransmitter receptors showed that compounds similar to this compound could enhance dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases.
-
Enzyme Inhibition Assays :
- In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic disorders, indicating its potential role as a therapeutic agent in metabolic syndrome.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
